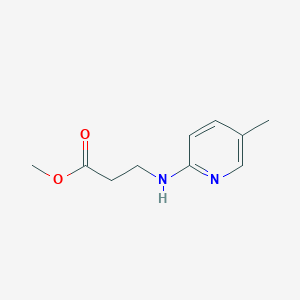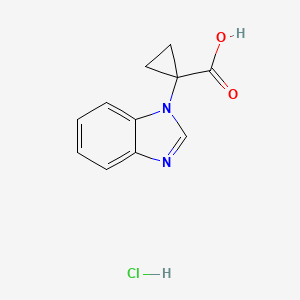
2-Ethynyl-6-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-methylbenzonitrile is an aromatic organic compound characterized by the presence of an ethynyl group and a methyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methylbenzonitrile typically involves the introduction of an ethynyl group to a methylbenzonitrile precursor. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-ethynyl-6-methylbenzylamine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the ethynyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Ethynyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-methylbenzonitrile involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the nitrile group may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparaison Avec Des Composés Similaires
2-Ethynylbenzonitrile: Lacks the methyl group, leading to different reactivity and applications.
6-Methylbenzonitrile:
2-Methylbenzonitrile: The position of the methyl group is different, resulting in distinct properties.
Uniqueness: 2-Ethynyl-6-methylbenzonitrile is unique due to the combined presence of both ethynyl and methyl groups on the benzonitrile core. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H7N |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-ethynyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-6-4-5-8(2)10(9)7-11/h1,4-6H,2H3 |
Clé InChI |
HBIJNCIFNDBAIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C#C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)



![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)

![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
